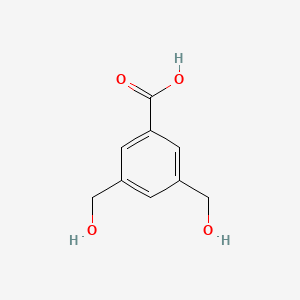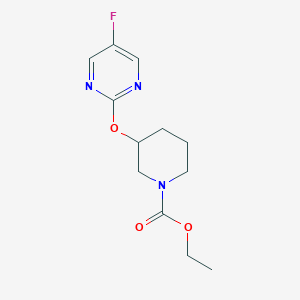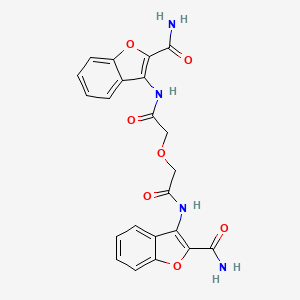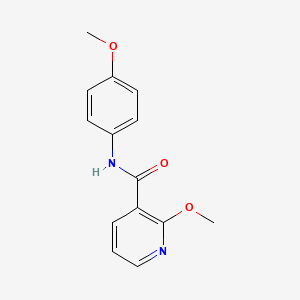
Sonepiprazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sonepiprazole hydrochloride is a chemical compound known for its selective antagonistic properties toward dopamine D4 receptors. It belongs to the phenylpiperazine class and has been investigated for its potential use in treating psychiatric disorders such as schizophrenia. Unlike other dopamine receptor antagonists, this compound does not exhibit significant extrapyramidal or neuroendocrine side effects, making it a compound of interest in neuropharmacology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sonepiprazole hydrochloride involves multiple steps, starting with the preparation of the core phenylpiperazine structure. The key steps include:
Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring, which is achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Isochroman Moiety: The isochroman moiety is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with isochroman derivatives.
Sulfonamide Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring, where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are employed under basic conditions.
Major Products:
Oxidation Products: N-oxides of the piperazine ring.
Reduction Products: Amines derived from the sulfonamide group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Modellverbindung zur Untersuchung der selektiven Dopaminrezeptorantagonisierung und zur Entwicklung neuer neuropharmakologischer Wirkstoffe.
Biologie: Die Verbindung wird in der Forschung verwendet, um die Rolle von Dopamin-D4-Rezeptoren bei kognitiven Funktionen und Verhaltensreaktionen zu verstehen.
Medizin: Obwohl es zunächst für Schizophrenie untersucht wurde, macht sein einzigartiges pharmakologisches Profil es zu einem Kandidaten für die Untersuchung anderer psychiatrischer und neurologischer Erkrankungen.
Industrie: Sonepiprazolhydrochlorid wird bei der Entwicklung neuer Therapeutika und als Referenzverbindung in pharmakologischen Tests verwendet.
5. Wirkmechanismus
Sonepiprazolhydrochlorid übt seine Wirkung aus, indem es selektiv Dopamin-D4-Rezeptoren antagonisiert. Diese Antagonisierung verhindert, dass Dopamin an diese Rezeptoren bindet, wodurch die dopaminergen Signalwege moduliert werden. Die Verbindung beeinflusst andere Dopaminrezeptorsubtypen nicht signifikant, was zu ihrem einzigartigen pharmakologischen Profil beiträgt. Zu den molekularen Zielstrukturen gehören die D4-Rezeptoren, die sich im präfrontalen Kortex und in den limbischen Regionen befinden, die mit der kognitiven und emotionalen Regulation verbunden sind .
Ähnliche Verbindungen:
Haloperidol: Ein D2-Rezeptorantagonist mit signifikanten extrapyramidalen Nebenwirkungen.
Clozapin: Ein Breitband-Antipsychotikum mit Aktivität an mehreren Dopaminrezeptorsubtypen.
Olanzapin: Ein weiteres Antipsychotikum mit einem breiteren Rezeptorprofil, einschließlich D2- und Serotoninrezeptoren.
Einzigartigkeit von Sonepiprazolhydrochlorid: Die Selektivität von Sonepiprazolhydrochlorid für D4-Rezeptoren unterscheidet es von anderen Antipsychotika, die häufig mehrere Dopaminrezeptorsubtypen angreifen. Diese Selektivität reduziert das Risiko von Nebenwirkungen, die häufig mit Dopaminrezeptorantagonismus verbunden sind, wie z. B. motorische Störungen und hormonelle Ungleichgewichte .
Wirkmechanismus
Sonepiprazole hydrochloride exerts its effects by selectively antagonizing dopamine D4 receptors. This antagonism prevents dopamine from binding to these receptors, thereby modulating dopaminergic signaling pathways. The compound does not significantly affect other dopamine receptor subtypes, which contributes to its unique pharmacological profile. The molecular targets include the D4 receptors located in the prefrontal cortex and limbic regions, which are associated with cognitive and emotional regulation .
Vergleich Mit ähnlichen Verbindungen
Haloperidol: A D2 receptor antagonist with significant extrapyramidal side effects.
Clozapine: A broad-spectrum antipsychotic with activity at multiple dopamine receptor subtypes.
Olanzapine: Another antipsychotic with a broader receptor profile, including D2 and serotonin receptors.
Uniqueness of Sonepiprazole Hydrochloride: this compound’s selectivity for D4 receptors sets it apart from other antipsychotics, which often target multiple dopamine receptor subtypes. This selectivity reduces the risk of side effects commonly associated with dopamine receptor antagonism, such as motor disturbances and hormonal imbalances .
Eigenschaften
IUPAC Name |
4-[4-[2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl]piperazin-1-yl]benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S.ClH/c22-28(25,26)19-7-5-18(6-8-19)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-27-21;/h1-8,21H,9-16H2,(H2,22,25,26);1H/t21-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMERFPJRWBLXAM-BOXHHOBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-bromobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2686147.png)
![N-[3-(9-Azabicyclo[3.3.1]nonan-9-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2686149.png)


![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2686159.png)

![4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzonitrile](/img/structure/B2686161.png)
![4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2686163.png)
![4-[(2-Methylbenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2686164.png)

![1-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethanone](/img/structure/B2686166.png)
![7-fluoro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2686168.png)
![2-(4-ethoxyphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2686169.png)
